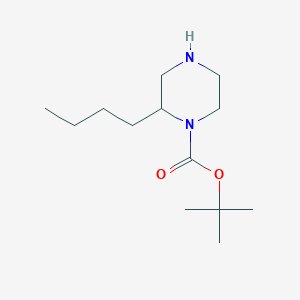

1-Boc-2-butyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609843 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-69-8 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-butyl-piperazine, a mono-Boc protected piperazine derivative, is a chiral building block of significant interest in medicinal chemistry. Its structure, featuring a piperazine core with a butyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, offers a versatile platform for the synthesis of complex molecular architectures. The presence of a chiral center and the orthogonal reactivity of the two nitrogen atoms make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

Two primary forms of this compound are commercially available, distinguished by their stereochemistry: the racemic mixture and the (S)-enantiomer.

| Identifier | This compound (Racemic/Unspecified) | (S)-1-Boc-2-butyl-piperazine |

| CAS Number | 1027511-69-8 | 169447-76-1[1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol | 242.36 g/mol [1] |

| IUPAC Name | tert-butyl 2-butylpiperazine-1-carboxylate | tert-butyl (2S)-2-butylpiperazine-1-carboxylate[1] |

| Appearance | Colorless to yellow liquid | Not specified |

| Purity | Typically ≥97% | Typically ≥97%[1] |

| Predicted Boiling Point | 320.5 ± 17.0 °C | Not specified |

| Predicted Density | 0.964 ± 0.06 g/cm³ | Not specified |

| Predicted pKa | 8.49 ± 0.40 | Not specified |

| Storage Temperature | 2-8°C | Not specified |

Synthesis Strategies: Crafting the Chiral Core

The synthesis of 2-substituted piperazines, such as this compound, presents a significant stereochemical challenge. Several enantioselective strategies have been developed to address this, providing access to these valuable chiral building blocks.

Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones

A powerful method for the enantioselective synthesis of α-substituted piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[2][3][4][5] This approach allows for the formation of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess. The resulting chiral piperazin-2-one can then be reduced to the corresponding piperazine.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of enantioenriched 2-alkyl-piperazines.

This strategy offers a versatile route to a variety of chiral 2-substituted piperazines by varying the allylic substrate used in the alkylation step. The use of an N-Boc protecting group on the piperazin-2-one is advantageous as it can facilitate the synthesis of the starting material and can be readily removed in the final steps.[6][7]

Asymmetric Lithiation-Trapping of N-Boc Piperazines

Another effective method for the enantioselective functionalization of the piperazine ring is through asymmetric lithiation-trapping.[8] This approach involves the deprotonation of an N-Boc protected piperazine at the α-position using a chiral ligand-alkyllithium base complex, followed by quenching with an electrophile.

Experimental Protocol (General):

-

Preparation: To a solution of an N-Boc-N'-alkyl-piperazine in an anhydrous aprotic solvent (e.g., THF, Et₂O) at low temperature (-78 °C), add a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate.

-

Lithiation: Slowly add a solution of sec-butyllithium (s-BuLi) and stir the reaction mixture at -78 °C for the optimized lithiation time.

-

Trapping: Quench the resulting lithiated intermediate with the desired electrophile (e.g., an alkyl halide).

-

Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The success of this method is highly dependent on the nature of the distal N-substituent and the electrophile used.[8]

Applications in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of a butyl group at the 2-position of the piperazine ring can significantly impact the pharmacological properties of a molecule by introducing a chiral center and a lipophilic substituent. This can lead to improved target binding, selectivity, and pharmacokinetic profiles.

While specific, publicly available applications of this compound are not extensively documented, its utility can be inferred from the broad applications of substituted piperazines in various therapeutic areas, including:

-

Oncology: As exemplified by the kinase inhibitor Imatinib, piperazine-containing compounds are crucial in cancer therapy.[2]

-

Infectious Diseases: The fluoroquinolone antibiotic Ciprofloxacin contains a piperazine ring, highlighting its importance in antibacterial drug design.[2]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are found in drugs for Parkinson's disease (Piribedil) and HIV (Indinavir).[2]

The availability of enantiomerically pure this compound allows for the systematic exploration of stereochemistry in drug candidates, a critical aspect of modern drug design.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The development of robust enantioselective synthetic methods has made this and other 2-substituted piperazines more accessible to the medicinal chemistry community. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of chiral intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation [authors.library.caltech.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-2-butyl-piperazine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Boc-2-butyl-piperazine (tert-butyl 2-butylpiperazine-1-carboxylate), a valuable intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted data with field-proven methodologies for experimental characterization. We delve into the structural and electronic properties that govern the behavior of this molecule, offering detailed, self-validating protocols for determining key parameters such as pKa, solubility, and spectral characteristics. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only understand but also effectively utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's physicochemical and pharmacological profile. This compound, with its asymmetrically substituted ring, represents a key building block for creating novel chemical entities with tailored properties. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization at the other, while the butyl group at the 2-position introduces lipophilicity and steric bulk, which can significantly influence receptor binding and metabolic stability.[2] A thorough understanding of the physicochemical properties of this intermediate is therefore paramount for its effective application in multi-step syntheses and the rational design of new therapeutic agents.

Synthesis and Purification of this compound

The synthesis of 2-substituted N-Boc-piperazines can be achieved through various synthetic strategies, with a common approach being the direct α-lithiation of an N-Boc-piperazine derivative followed by quenching with an electrophile.[3] This methodology allows for the direct functionalization of the carbon atom adjacent to the Boc-protected nitrogen.

Synthetic Pathway: A Plausible Approach

A likely synthetic route to this compound involves the α-lithiation of a suitably protected piperazine, followed by reaction with a butylating agent.

Diagram 1: Proposed Synthesis of this compound

References

An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: Structure, Stereochemistry, and Analytical Considerations

This guide provides a comprehensive technical overview of 1-Boc-2-butyl-piperazine, a chiral building block of significant interest in medicinal chemistry. We will delve into its structural features, the critical implications of its stereochemistry, methods for its synthesis, and robust analytical protocols for stereochemical and purity verification. This document is intended for researchers, scientists, and drug development professionals who utilize chiral scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its utility stems from its ability to improve the pharmacokinetic profile of drug candidates and to serve as a versatile linker between different pharmacophoric elements.[4]

Introducing stereocenters into the piperazine ring, as seen in this compound, adds a crucial third dimension to molecular design. The specific spatial arrangement of substituents can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors.[5][6] Consequently, controlling the stereochemistry of these building blocks is paramount, as different enantiomers can exhibit varied efficacy, selectivity, and toxicity profiles.[5] this compound, with its chiral center at the C2 position and an orthogonal protecting group strategy (a Boc group on one nitrogen and a free secondary amine on the other), represents a highly valuable intermediate for the stereospecific synthesis of complex pharmaceutical agents.[7][8]

Molecular Structure and Physicochemical Properties

This compound, formally named tert-butyl 2-butylpiperazine-1-carboxylate, possesses a unique combination of structural features that dictate its chemical behavior and utility.

-

Core Structure : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

-

Chiral Center : The carbon atom at the C2 position is substituted with a butyl group, rendering it a stereocenter.

-

Protecting Group : The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group prevents N1 from participating in reactions, thereby directing functionalization to the N4 position.[9][10] It also influences the conformational equilibrium of the piperazine ring.[11][12]

-

Reactive Site : The secondary amine at the N4 position is a nucleophilic site available for a wide range of chemical transformations, such as alkylation, acylation, and Buchwald-Hartwig amination.[13][14]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1027511-69-8 | [15] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [15] |

| Molecular Weight | 242.36 g/mol | [15] |

| Boiling Point (Predicted) | 320.5 ± 17.0 °C | [15] |

| Density (Predicted) | 0.964 ± 0.06 g/cm³ | [15] |

| Storage Temperature | 2-8 °C | [15] |

The Central Role of Stereochemistry

The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Boc-2-butyl-piperazine and (S)-1-Boc-2-butyl-piperazine.

The absolute configuration (R or S) of this stereocenter is critical in drug development. The three-dimensional arrangement of the butyl group dictates how the molecule, and any subsequent derivatives, will fit into the binding pocket of a biological target. The differential binding affinity of enantiomers can lead to one being a potent therapeutic while the other is inactive or, in some cases, responsible for undesirable side effects.[6] Therefore, the synthesis and quality control must be enantioselective to ensure the production of a single, desired stereoisomer.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis and Stereocontrol

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral 2-substituted piperazines. Several strategies have been developed, often starting from components of the chiral pool or employing asymmetric catalysis.

A common and effective approach involves starting from a chiral α-amino acid, which provides a readily available source of stereochemistry.[7]

Field-Proven Synthetic Workflow Example

This workflow illustrates a scalable, multi-step synthesis designed to produce enantiomerically pure 2-substituted piperazines.[7]

Caption: General synthetic workflow for chiral 2-substituted piperazines.

Causality Behind Experimental Choices:

-

Choice of Starting Material : Using a commercially available, enantiopure α-amino acid like (S)-Norleucine directly installs the desired stereochemistry at the future C2 position, avoiding costly and complex resolution or asymmetric synthesis steps later on.

-

Orthogonal Protecting Groups : The use of a Nosyl (Ns) group alongside the Boc group is a deliberate choice. The Nosyl group is stable under the conditions required for ring formation but can be selectively removed under mild basic conditions that leave the acid-sensitive Boc group intact. This orthogonal strategy is crucial for controlled, stepwise synthesis.

-

Aza-Michael Addition : The key ring-forming step often involves an aza-Michael addition.[7] This transformation is highly efficient for constructing the piperazine core. Activating the hydroxyl group as a mesylate (Step 3) creates an excellent leaving group, facilitating the intramolecular cyclization.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the stereochemical integrity of this compound is a non-negotiable step in its application. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Verification: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9H around 1.4-1.5 ppm), the butyl chain protons, and the distinct, often complex, signals of the piperazine ring protons.[16][17][18] Due to restricted rotation around the N-Boc amide bond, signal broadening or the appearance of multiple conformers at room temperature is common, providing further structural insight.[11][12]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight (242.36 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 243.4.

Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds.[19][20]

Underlying Principle : The separation relies on a Chiral Stationary Phase (CSP). The CSP is a solid support (typically silica) to which a chiral selector is immobilized. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.[21] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral molecules, including piperidine derivatives.[22]

Protocol: A Self-Validating Chiral HPLC Method

-

Column Selection : Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to find the one that provides the best resolution.

-

Mobile Phase : Start with a normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).

-

Additive : For basic compounds like piperazines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is critical. This deactivates acidic sites on the silica support, preventing peak tailing and improving resolution.

-

Method Validation :

-

Inject a Racemic Standard : First, inject a 50:50 mixture of the (R) and (S) enantiomers. This is essential to prove the method is capable of separation and to determine the retention times of each enantiomer.

-

Calculate Resolution (Rs) : The separation between the two enantiomer peaks should have a resolution (Rs) value ≥ 1.5 for baseline separation, ensuring accurate quantification.

-

Inject the Test Sample : Inject the synthesized sample under the same conditions.

-

Calculate Enantiomeric Excess (% ee) : The % ee is calculated from the peak areas (A) of the major and minor enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Caption: A typical workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

Chiral 2-substituted piperazines are key intermediates in the synthesis of a multitude of biologically active molecules.[8][23] The butyl group in this compound can serve as a lipophilic element to enhance membrane permeability or to occupy a specific hydrophobic pocket in a target protein. The N4 position provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR).

For instance, enantiopure 2-substituted piperazines are crucial components in the synthesis of HIV protease inhibitors like Indinavir and kinase inhibitors used in oncology.[23][24] The precise stereochemistry at the C2 position is often essential for achieving the high potency and selectivity required for a successful drug candidate.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that enables the exploration of three-dimensional chemical space in drug discovery. A deep understanding of its structure, the critical importance of its stereochemistry, and the application of rigorous, self-validating analytical methods are essential for its effective use. The ability to synthesize and confirm the stereochemical purity of this intermediate allows medicinal chemists to design and build next-generation therapeutics with greater precision and control over their biological activity.

References

- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-Boc -Piperazine - (57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lifechempharma.com [lifechempharma.com]

- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 15. This compound CAS#: 1027511-69-8 [m.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. benchchem.com [benchchem.com]

- 23. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Characterization of 1-Boc-2-butyl-piperazine

Introduction

1-Boc-2-butyl-piperazine is a chiral N-protected piperazine derivative. As with many substituted heterocycles, it serves as a valuable building block in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, while the butyl group at the C2 position introduces a lipophilic and chiral center, making it a key intermediate for complex molecular architectures.

Accurate structural confirmation and purity assessment are paramount in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this process. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous characterization of the molecule.

This guide provides an in-depth analysis of the expected spectral data for this compound. As experimental data for this specific compound is not widely available in public spectral databases, this document focuses on a detailed prediction and interpretation of its spectra based on fundamental principles and data from analogous structures. This predictive framework serves as a robust reference for researchers synthesizing this molecule or similar derivatives.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with the molecule's structure. Understanding the symmetry, electronic environment, and functional groups is key to predicting and interpreting its spectral output.

Caption: Molecular structure of this compound.

The structure reveals several key features for spectral analysis:

-

Chiral Center: The C2 carbon is a stereocenter, rendering the piperazine ring protons and carbons diastereotopic and thus magnetically non-equivalent.

-

Boc Group: This group will produce a strong carbonyl (C=O) signal in the IR spectrum and characteristic signals for the tert-butyl group in both ¹H and ¹³C NMR.

-

Piperazine Ring: A flexible six-membered ring whose protons will exhibit complex splitting patterns due to axial and equatorial positions and coupling between adjacent and geminal protons.

-

Butyl Chain: A simple alkyl chain with distinct proton and carbon environments.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound follows a logical workflow, ensuring that data from each technique is used to build a cohesive structural picture.

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chiral center at C2, we expect a complex and asymmetric spectrum.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | m | 1H | H-2 | Methine proton on the chiral center, adjacent to N1 and the butyl group. Expected to be downfield. |

| ~3.7 - 3.9 | m | 1H | H-6 (axial) | Axial proton deshielded by the N1-Boc group. |

| ~3.0 - 3.2 | m | 2H | H-3, H-5 | Protons adjacent to the secondary amine (N4). |

| ~2.7 - 2.9 | m | 2H | H-6 (eq), H-5 | Remaining piperazine ring protons. |

| ~2.5 - 2.7 | m | 1H | H-3 | Remaining piperazine ring proton. |

| ~1.9 (variable) | br s | 1H | N-H | Proton on N4; chemical shift and appearance are concentration and solvent dependent. |

| ~1.6 - 1.8 | m | 2H | H-1' | CH₂ of the butyl group attached to the chiral center. |

| 1.48 | s | 9H | Boc (CH₃)₃ | Classic singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.2 - 1.4 | m | 4H | H-2', H-3' | Methylene protons of the butyl chain. |

| ~0.90 | t, J ≈ 7.2 Hz | 3H | H-4' | Terminal methyl group of the butyl chain, split into a triplet by the adjacent CH₂. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the carbamate group. |

| ~79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~57.0 | C-2 | Chiral carbon, shifted downfield by two adjacent nitrogen atoms. |

| ~46-50 | C-3, C-5, C-6 | Piperazine ring carbons. Multiple distinct signals are expected due to asymmetry. |

| ~35.0 | C-1' | Butyl chain carbon attached to the ring. |

| ~28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~27.0 | C-2' | Butyl chain methylene carbon. |

| ~22.5 | C-3' | Butyl chain methylene carbon. |

| ~14.0 | C-4' | Terminal methyl carbon of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Apply a small amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Processing: Perform a background scan and ratio it against the sample scan to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3340 | Medium, Broad | N-H Stretch | Stretching vibration of the secondary amine in the piperazine ring. |

| 2955, 2870 | Strong | C-H Stretch (sp³) | Asymmetric and symmetric stretching of C-H bonds in the butyl and piperazine groups. |

| ~1695 | Strong | C=O Stretch | Carbonyl stretch of the Boc protecting group. This is a key diagnostic peak. |

| ~1420 | Medium | C-H Bend | Scissoring/bending vibrations of CH₂ groups. |

| ~1365 | Medium | C-H Bend | Characteristic gem-dimethyl bending from the tert-butyl group. |

| ~1160 | Strong | C-O Stretch | Stretch associated with the O-C(CH₃)₃ part of the Boc group. |

| ~1120 | Strong | C-N Stretch | Stretching of the carbamate and amine C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural elements.

Experimental Protocol (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₃H₂₆N₂O₂

-

Monoisotopic Mass: 242.1994 g/mol

-

Predicted Molecular Ion:

-

[M+H]⁺: m/z = 243.2067

-

[M+Na]⁺: m/z = 265.1886

-

Plausible Fragmentation Pathway

The Boc group is notoriously labile in the mass spectrometer. Its fragmentation provides a clear diagnostic signature.

Caption: Predicted ESI-MS fragmentation of this compound.

-

Loss of Isobutylene (C₄H₈): A very common fragmentation for Boc-protected amines, resulting in a carbamic acid intermediate that rapidly decarboxylates. This leads to a peak at m/z 187.1 .

-

Loss of the entire Boc group (C₅H₉O₂): Cleavage of the N-C bond results in the protonated 2-butyl-piperazine fragment at m/z 143.1 .

-

Formation of tert-butyl cation (C₄H₉)⁺: The highly stable tert-butyl cation is often observed as a prominent peak at m/z 57.1 .

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the diastereotopic nature of the ring, IR spectroscopy provides rapid confirmation of key functional groups, most notably the Boc-carbonyl. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that corroborate the presence of the Boc and butyl substituents. This guide provides a predictive but comprehensive blueprint for the characterization of this molecule, empowering researchers to confidently verify its synthesis and purity.

Commercial availability of chiral 1-Boc-2-butyl-piperazine

An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of Chiral 1-Boc-2-butyl-piperazine

Abstract

Chiral 2-substituted piperazines are foundational scaffolds in modern medicinal chemistry, integral to the development of novel therapeutics. This technical guide provides a comprehensive overview of (R)- and (S)-1-Boc-2-butyl-piperazine, a key chiral building block for drug discovery professionals. We delve into its commercial availability from various suppliers, outline its critical physicochemical properties, and present a detailed examination of the primary synthetic strategies used to access this compound in enantiomerically pure form. These strategies—asymmetric synthesis, chiral pool-based approaches, and classical resolution—are discussed with an emphasis on the underlying chemical principles and practical execution. Detailed protocols and workflow diagrams are provided to equip researchers with the knowledge to either source or synthesize this versatile intermediate for their research and development pipelines.

Introduction: The Significance of Chiral 2-Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged heterocyclic motif, consistently ranking among the most common scaffolds found in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for synthetic modification. When a substituent is introduced at the 2-position, a stereocenter is created, giving rise to chiral piperazine derivatives.

The introduction of chirality is a cornerstone of modern drug design. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block like this compound allows for the precise, three-dimensional construction of drug candidates, which can enhance binding affinity and selectivity for a biological target.[2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders the two amines orthogonally reactive, enabling selective functionalization at the free secondary amine before subsequent modification at the other nitrogen, making it an invaluable and highly versatile intermediate.[3]

Physicochemical Properties and Identification

Accurate identification and handling of chiral this compound are critical for successful research outcomes. The properties for both the (R) and (S) enantiomers are summarized below.

| Property | (R)-1-Boc-2-butyl-piperazine | (S)-1-Boc-2-butyl-piperazine |

| Appearance | Solid or Oil | Solid or Oil |

| CAS Number | 1212133-43-1[4][5] | 169447-76-1[6] |

| Molecular Formula | C₁₃H₂₆N₂O₂[4][5] | C₁₃H₂₆N₂O₂[6] |

| Molecular Weight | 242.36 g/mol [4][5] | 242.36 g/mol [6] |

| Typical Purity | ≥95-97%[4][] | ≥97%[6] |

| Boiling Point | ~320.5 °C (Predicted)[5] | Not specified |

| Density | ~0.964 g/cm³ (Predicted)[5] | Not specified |

| Storage Conditions | 2–8 °C under inert gas[5] | Room Temperature / Refrigerated |

Commercial Availability and Sourcing

Both enantiomers of this compound are commercially available from a range of chemical suppliers, facilitating their direct use in research and development without the need for in-house synthesis. Availability, packaging, and pricing are subject to change, and researchers should consult directly with suppliers for current information.

| Enantiomer | Supplier(s) | CAS Number |

| (R)-1-Boc-2-butyl-piperazine | ChemScene, ChemicalBook, BOC Sciences[4][5][] | 1212133-43-1 |

| (S)-1-Boc-2-butyl-piperazine | Fluorochem[6] | 169447-76-1 |

When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity (typically assessed by HPLC or GC), and enantiomeric excess (ee), which is determined using chiral chromatography.

The Synthetic Landscape: Accessing Enantiopure this compound

While commercial sourcing is often the most direct route, an understanding of the synthetic methodologies is crucial for process development, scale-up, or situations where a custom-synthesized derivative is required. The primary strategies for obtaining this chiral building block are asymmetric synthesis, synthesis from the chiral pool, and chiral resolution.

Strategy 1: Asymmetric Synthesis via Direct C-H Functionalization

Directly functionalizing the piperazine ring enantioselectively represents a highly efficient and modern approach. A powerful method involves the asymmetric lithiation of an N-Boc piperazine, followed by trapping the resulting anion with an electrophile.[8][9] This strategy, pioneered by O'Brien and coworkers, utilizes a chiral ligand, such as (-)-sparteine or a sparteine surrogate, to direct the deprotonation to one of the two enantiotopic C-H bonds adjacent to the Boc-protected nitrogen.

The causality behind this choice is atom economy; it avoids the installation and removal of directing groups and builds the desired stereocenter on a pre-formed ring. The choice of a butylating agent (e.g., butyl iodide or bromide) as the electrophile completes the synthesis.

References

- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-1-Boc-2-butyl-piperazine | 1212133-43-1 [amp.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Piperazine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of a wide array of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, often with high affinity. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its prevalence in over 100 FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties, which have solidified its status as a cornerstone in modern drug design.[1][3]

The utility of the piperazine moiety stems from a unique combination of attributes. The two nitrogen atoms act as basic centers that can be protonated at physiological pH, a feature that often enhances aqueous solubility and, consequently, bioavailability.[2] Furthermore, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[2][4] From a synthetic standpoint, the dual nitrogen atoms offer readily available handles for derivatization, making the piperazine scaffold an exceptionally tractable tool for medicinal chemists to fine-tune the properties of drug candidates.[4][5]

This guide provides a comprehensive technical exploration of substituted piperazines, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, supported by detailed experimental protocols and quantitative data.

Synthetic Strategies for Substituted Piperazines: Building the Core

The ability to efficiently and selectively introduce substituents onto the piperazine ring is fundamental to its application in drug discovery. The two nitrogen atoms, N1 and N4, are the primary points of diversification.

N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a common and critical transformation. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this, largely replacing harsher classical methods.[1] This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups.

Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination.[1] Sterically hindered and electron-rich phosphine ligands are often essential for high yields, especially when dealing with less reactive aryl chlorides. The choice of base is also crucial; weaker bases may not be effective in deprotonating the piperazine, while overly strong bases can lead to side reactions. The solvent must be able to dissolve all reactants and be stable at the required reaction temperature.

Experimental Protocol: Synthesis of N-Aryl-N'-Boc-piperazine via Buchwald-Hartwig Amination [1]

This protocol describes a general procedure for the coupling of N-Boc-piperazine with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent to the Schlenk tube via syringe.

-

In a separate vial, prepare the catalyst/ligand solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Caption: Workflow for the Buchwald-Hartwig Amination.

N-Benzylation: Reductive Amination

The introduction of a benzyl group is another common modification of the piperazine scaffold. Reductive amination is a highly effective method for this transformation, involving the reaction of piperazine with a benzaldehyde derivative in the presence of a reducing agent.

Experimental Protocol: Synthesis of 1-Benzylpiperazine [6]

This protocol describes a general procedure for the reductive amination of piperazine with benzaldehyde.

Materials:

-

Piperazine (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, methanol)

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve piperazine and benzaldehyde in the chosen solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine/iminium ion formation.

-

Add the reducing agent portion-wise to the reaction mixture, controlling any potential exotherm.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to yield 1-benzylpiperazine.[6]

Self-Validation: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and its purity confirmed by GC-MS or HPLC.

Caption: Workflow for Reductive Amination.

Analytical Characterization of Piperazine Derivatives

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized piperazine derivatives.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[5] For piperazine itself, which lacks a strong UV chromophore, derivatization is often necessary to enhance detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a stable, UV-active product.[5]

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives (with Derivatization) [5][7]

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.[5][7]

-

Analytical column: e.g., Chiralpak IC (250 x 4.6 mm, 5 µm).[5][7]

Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (reagent grade)

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.[7]

-

Injection volume: 10 µL.[7]

-

Column temperature: 35°C.[7]

-

Detection Wavelength: 340 nm (for NBD-Cl derivative).[7]

Sample Preparation (Derivatization):

-

Prepare a standard solution of the piperazine derivative in a suitable solvent.

-

Prepare a solution of NBD-Cl in acetonitrile.

-

Mix the piperazine solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]

-

Cool the solution and dilute with the mobile phase before injection.

Data Analysis:

-

Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.

-

Quantify the analyte using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable piperazine derivatives.[8]

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives [8]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: e.g., J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[8]

GC Conditions:

-

Carrier gas: Helium at a constant flow of 1 mL/min.[8]

-

Oven temperature program: Initial temperature of 120°C for 1 min, then ramp to 150°C at 10°C/min and hold for 5 min, followed by a ramp of 7.5°C/min to 300°C, with a 2 min hold.[8]

-

Injection mode: Splitless.

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 550.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

-

For some applications, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be used to improve chromatographic properties.[8][9]

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra with those of reference standards or library data.

-

Quantify using a calibration curve prepared with standards.

The Piperazine Scaffold in Action: Case Studies of Marketed Drugs

The versatility of the piperazine scaffold is best illustrated by its presence in a wide range of blockbuster drugs.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[10] The N-methylpiperazine moiety in imatinib is crucial for its pharmacological profile, enhancing its aqueous solubility and oral bioavailability.[11]

Synthesis of Imatinib: The synthesis of imatinib is a multi-step process that culminates in the coupling of the core pyrimidine-aniline structure with N-methylpiperazine.[10]

Olanzapine (Zyprexa®): An Atypical Antipsychotic

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It features a 4-methylpiperazin-1-yl group attached to a thienobenzodiazepine core.[12]

Synthesis of Olanzapine: A common synthetic route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][5][10]benzodiazepine with N-methylpiperazine.[13][14]

Vortioxetine (Brintellix®): A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. Its structure includes a piperazine ring linking a 2,4-dimethylphenylthio moiety to a phenyl group.

Synthesis of Vortioxetine: The synthesis often involves a palladium-catalyzed coupling reaction to form the piperazine ring, for example, by reacting an aniline intermediate with bis(2-chloroethyl)amine.[15][16]

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

Systematic modification of the substituents on the piperazine ring is a cornerstone of lead optimization in drug discovery. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative SAR of Piperazine-Containing Kinase Inhibitors

The following table presents a selection of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors, illustrating the impact of substitution on inhibitory activity.

| Compound | R Group on Piperazine | JNK3 IC₅₀ (µM) | JNK1 IC₅₀ (µM) |

| 4a | H | 10.0 | >20 |

| 4b | Methyl | 1.1 | 0.52 |

| 4c | Ethyl | 1.2 | 0.81 |

| 4d | Isopropyl | 0.82 | 0.40 |

| 4g | Cyclopropylmethyl | 0.17 | 0.08 |

| 4i | Propargyl | 0.25 | 0.12 |

| Data adapted from reference[14] |

Analysis of SAR: The data shows that replacing the hydrogen at the N4 position of the piperazine (4a) with small alkyl groups (4b-d) generally improves potency.[14] Introducing groups with sp2 or sp character, such as cyclopropylmethyl (4g) and propargyl (4i), leads to a significant boost in inhibitory activity, potentially due to favorable interactions within the kinase active site.[14]

Bioisosteric Replacement of the Piperazine Ring

While the piperazine ring offers many advantages, it can also introduce metabolic liabilities.[17] In such cases, medicinal chemists often employ bioisosteric replacement, where the piperazine ring is replaced with another group that has similar physical or chemical properties, with the aim of improving the drug's overall profile.[17]

Common bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and spirodiamines.[17][18] The choice of bioisostere can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Caption: Physicochemical properties of piperazine and its bioisosteres.

Conclusion and Future Perspectives

The substituted piperazine has earned its status as a privileged scaffold in medicinal chemistry through decades of successful application in drug discovery. Its unique combination of physicochemical properties and synthetic accessibility ensures its continued relevance. Future innovations in this field will likely focus on the development of novel, more efficient, and selective synthetic methodologies, particularly for the functionalization of the carbon atoms of the piperazine ring, which remains a relatively underexplored area.[19][20] The exploration of new and more sophisticated piperazine bioisosteres will also continue to be a fruitful avenue for overcoming ADME challenges and fine-tuning the properties of the next generation of piperazine-containing therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]

- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jocpr.com [jocpr.com]

- 8. scholars.direct [scholars.direct]

- 9. scholars.direct [scholars.direct]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]

- 17. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-2-butyl-piperazine

Introduction

1-Boc-2-butyl-piperazine is a substituted piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged scaffold found in numerous approved pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a butyl group on the carbon at the 2-position allows for precise, regioselective synthesis of complex target molecules.[1]

Understanding the chemical stability and defining optimal storage conditions for such intermediates is paramount for ensuring the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Degradation of a key building block can lead to impurity formation, reduced yield, and potentially unforeseen challenges in downstream processing and purification. This guide provides a comprehensive overview of the stability profile of this compound, drawing from the fundamental chemistry of its constituent functional groups to establish best practices for its handling and storage.

Core Stability Profile: A Mechanistic Approach

The stability of this compound is primarily dictated by the interplay of its three key structural features: the acid-labile N-Boc protecting group, the carbamate linkage, and the piperazine ring itself.

The N-Boc Protecting Group: Acid-Labile by Design

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its widespread use stems from its robustness under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles.[2] However, its defining characteristic is its lability under acidic conditions.

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process is highly efficient and is the most significant intrinsic chemical instability of the molecule.[3] Consequently, exposure to even mild acidic conditions, whether from reagents, impurities, or environmental factors, poses the primary risk of degradation.

The Piperazine Scaffold: Susceptibility to Oxidation and Thermal Stress

The piperazine ring, while generally stable, contains two tertiary amine functionalities that are susceptible to oxidation. The lone pair of electrons on the unprotected nitrogen at the 4-position can be oxidized, particularly in the presence of atmospheric oxygen, metal catalysts (e.g., copper, iron), and elevated temperatures.[4] This can lead to the formation of N-oxides or more complex degradation products.

Furthermore, under significant thermal stress (e.g., >150°C), the piperazine ring itself can undergo degradation. Studies on aqueous piperazine have shown that thermal degradation can proceed via SN2 substitution reactions, potentially leading to ring-opening or the formation of N-formylated products.[4][5] While these conditions are more extreme than typical storage, they highlight a potential long-term degradation pathway if the material is stored improperly at elevated temperatures.[6][7]

Key Factors Influencing Degradation

Based on its chemical nature, the stability of this compound is influenced by several critical environmental factors.

-

Temperature: Elevated temperatures accelerate all chemical degradation pathways. For this molecule, the primary concern is the potential for increased rates of acid-catalyzed hydrolysis (if acidic impurities are present) and long-term oxidative and thermal degradation of the piperazine ring.[8] For closely related N-Boc piperazine compounds, refrigerated storage is consistently recommended.[1][9][10]

-

pH and Acidity: This is the most critical factor. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] Exposure to acidic environments, including acidic gases in the atmosphere or storage with other acidic materials, will lead to deprotection, yielding 2-butyl-piperazine.

-

Atmosphere (Oxygen and Moisture): The piperazine moiety is noted to be "air sensitive," implying a susceptibility to oxidation.[9] Storing the compound under an inert atmosphere, such as nitrogen or argon, is a crucial step to prevent oxidative degradation.[12][13] Moisture can also participate in hydrolytic degradation, although the carbamate linkage is relatively stable compared to esters.

-

Light: While photolytic degradation is a common stress condition tested for pharmaceuticals, there is no specific evidence to suggest that this compound is exceptionally light-sensitive. However, as a best practice, storage in light-resistant containers is recommended to eliminate light as a potential variable.[13]

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, the following storage and handling protocols are recommended based on its chemical properties.

Storage Conditions

Proper storage is the most effective means of preserving the compound's quality. Adherence to these conditions minimizes the risk of degradation from the key factors discussed above.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerator) | Slows all potential degradation pathways, including hydrolysis and oxidation.[1][10] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation of the piperazine ring's tertiary amines.[12][13] |

| Container | Tightly sealed, amber glass or opaque container | Prevents exposure to moisture and air; protects from light.[14][15] |

| Environment | Dry, well-ventilated area, away from acids and strong oxidizing agents | Prevents acid-catalyzed deprotection and accelerated oxidative degradation.[12][15] |

Handling Procedures

Safe and effective handling minimizes exposure to detrimental conditions and ensures user safety.

-

Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[12]

-

Avoid Incompatibilities: Do not handle or store near acids, acid chlorides, or strong oxidizing agents.[13]

-

Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, as the compound may cause skin and eye irritation.[16][17]

-

Dispensing: Use clean, dry spatulas and equipment for dispensing to avoid cross-contamination with moisture or acidic residues.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for monitoring the purity of this compound over time. Such a method must be able to separate the intact compound from all potential degradation products.

Recommended Technique: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the method of choice. For enhanced specificity and identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[18][19]

-

Principle: The non-polar nature of the Boc and butyl groups makes the compound well-suited for separation on a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: The carbamate group provides a chromophore suitable for UV detection, typically around 210-220 nm. The primary degradation product, 2-butyl-piperazine, will have a significantly different retention time and can be easily resolved.

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation (stress testing) should be performed.[20] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[21]

| Condition | Protocol Example | Potential Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 2-butyl-piperazine |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Expected to be stable |

| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxides and other oxidative products |

| Thermal | Solid state at 105 °C for 48h | Piperazine ring degradation products[6] |

| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | To be determined |

Visualizing Degradation and Stability Workflows

Primary Degradation Pathway

The most probable degradation pathway under common laboratory and storage conditions is the acid-catalyzed removal of the Boc group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Boc-piperazine|lookchem [lookchem.com]

- 10. One moment, please... [lifechempharma.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. Page loading... [wap.guidechem.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Untapped Potential of C2 Chirality: A Technical Guide to 2-Substituted Piperazine Derivatives in Drug Discovery

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs.[1] However, the vast majority of these therapeutics bear substitutions on the nitrogen atoms, leaving the carbon backbone relatively unexplored. This guide delves into the compelling and underexploited area of 2-substituted piperazine derivatives. We will illuminate the unique synthetic challenges and opportunities presented by introducing chirality at the C2 position, explore the profound impact of this substitution on pharmacological activity, and provide detailed protocols for their synthesis and characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the next generation of piperazine-based therapeutics.

The Piperazine Moiety: A Privileged Scaffold

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of properties that make it a highly desirable pharmacophore.[2] Its structural rigidity, coupled with the ability to engage in hydrogen bonding as both a donor and acceptor, contributes to favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[2] The two nitrogen atoms also provide convenient handles for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

While N1 and N4 substitutions have been the primary focus of drug design, leading to a host of successful drugs, the introduction of substituents onto the carbon atoms of the piperazine ring, particularly at the C2 position, opens up a new dimension of chemical space.[1] This C2-substitution introduces a chiral center, allowing for stereospecific interactions with biological targets and the potential for enhanced potency and selectivity.

Therapeutic Landscape of 2-Substituted Piperazine Derivatives

The strategic placement of a substituent at the C2 position has given rise to a new generation of drugs with diverse therapeutic applications. Here, we highlight three notable examples that have received FDA approval, showcasing the versatility of this chemical scaffold.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is a prime example of a successful 2-substituted piperazine derivative in the treatment of major depressive disorder.[3] Its mechanism of action is multifaceted, acting as a serotonin (5-HT) reuptake inhibitor and modulating the activity of several serotonin receptors.[4][5] This multimodal activity is thought to contribute to its efficacy and favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[6]

Mechanism of Action:

-

Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to the human serotonin transporter (Ki=1.6 nM), potently inhibiting the reuptake of serotonin (IC50=5.4 nM).[4]

-

5-HT Receptor Modulation: It also acts as a 5-HT3 receptor antagonist (Ki=3.7 nM) and a 5-HT1A receptor agonist (Ki=15 nM).[4]

Avapritinib: A Targeted Kinase Inhibitor for Cancer Therapy

Avapritinib is a potent and selective tyrosine kinase inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST) harboring specific mutations in the PDGFRA and KIT genes.[7][8] The 2-substituted piperazine moiety in avapritinib is crucial for its interaction with the ATP-binding pocket of these kinases.

Mechanism of Action: Avapritinib targets mutant forms of platelet-derived growth factor receptor alpha (PDGFRA) and KIT, including the PDGFRA D842V mutation and various KIT exon 17 mutations, with high potency (IC50 < 25 nM).[9] By inhibiting these constitutively active kinases, avapritinib blocks downstream signaling pathways that drive tumor cell proliferation.[10]

Letermovir: A Novel Antiviral Agent

Letermovir represents a new class of antiviral drugs for the prevention of cytomegalovirus (CMV) infection in immunocompromised patients.[2][11] Its unique mechanism of action targets the CMV terminase complex, an enzyme essential for viral DNA processing and packaging.[12]

Mechanism of Action: Letermovir inhibits the CMV terminase complex by binding to the pUL56 subunit.[13] This prevents the cleavage of newly synthesized CMV DNA concatemers into individual viral genomes, thereby disrupting the formation of infectious virions.[11]

Synthesis and Characterization of 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines presents unique challenges but also offers opportunities for innovative chemical strategies.

General Synthetic Strategies

Several methods have been developed for the synthesis of 2-substituted piperazines, including:

-

Asymmetric Synthesis from Chiral Precursors: Utilizing readily available chiral starting materials, such as amino acids, allows for the stereocontrolled construction of the piperazine ring.

-

C-H Functionalization: Direct functionalization of the C-H bonds of a pre-formed piperazine ring is a powerful and atom-economical approach.[14]

-

Asymmetric Aza-Michael Reaction: This method has been successfully employed in the large-scale synthesis of letermovir, demonstrating its industrial applicability.[15]

Experimental Protocol: Synthesis of (S)-1-N-Boc-2-methylpiperazine

This protocol provides a step-by-step method for the synthesis of a key building block for many 2-substituted piperazine derivatives.

Materials:

-

(S)-2-methylpiperazine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (nBuLi), 1.6 M in hexanes

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Water (H2O)

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel for flash chromatography

-

Methanol (MeOH)

-

Ammonium hydroxide (NH4OH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in anhydrous THF (200 mL) at room temperature.

-

Add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol) to the solution and stir for 30 minutes.

-

Add TBDMSCl (3.04 g, 20 mmol) to the mixture and stir for 1 hour.

-

Add (Boc)2O (5.2 g, 24 mmol) to the solution and stir for an additional hour.

-

Quench the reaction by diluting with H2O (50 mL).

-

Separate the organic layer, wash with brine (50 mL), and dry over Na2SO4.

-

Concentrate the solution under vacuum.

-

Purify the crude product by flash chromatography on silica gel using a mobile phase of 5% MeOH / 2% NH4OH / 93% CH2Cl2 to yield (S)-1-N-Boc-2-methylpiperazine as a yellow oil.[12]

Analytical Characterization

The rigorous characterization of 2-substituted piperazine derivatives is essential to confirm their identity, purity, and stereochemistry.

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly important for determining the enantiomeric purity of these compounds.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized molecules.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

Structure-Activity Relationships and Molecular Mechanisms

The introduction of a substituent at the C2 position can have a profound impact on the biological activity of piperazine derivatives. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Quantitative Data on 2-Substituted Piperazine Derivatives

The following table summarizes the in vitro activity of a series of 2-substituted piperazine derivatives targeting different biological targets. This data highlights how modifications at the C2 position can significantly influence potency.

| Target | 2-Substituent | IC50 (nM) | Reference |

| Kinase Inhibitors | |||

| KIT D816V | H | >1000 | [9] |

| (S)-1-amino-1-(4-fluorophenyl)ethyl | 4 | [9] | |

| PDGFRA D842V | H | >1000 | [9] |

| (S)-1-amino-1-(4-fluorophenyl)ethyl | 30 | [9] | |

| Dopamine Receptor Ligands | Ki (nM) | ||

| D2 Receptor | H | 113 | [17] |

| Indole-5-yl | 30 | [17] | |

| D3 Receptor | H | 3.73 | [17] |

| Indole-5-yl | 2 | [17] |

Signaling Pathway Modulation: PUMA-Mediated Apoptosis

Many anticancer agents, including those with a piperazine scaffold, exert their effects by inducing apoptosis, or programmed cell death. One of the key pathways involved in apoptosis is mediated by the p53 upregulated modulator of apoptosis (PUMA).

PUMA-Mediated Apoptosis Pathway:

Caption: PUMA-mediated intrinsic apoptosis pathway.

This pathway illustrates how cellular stress, such as that induced by kinase inhibitors, can lead to the activation of p53, which in turn upregulates PUMA.[18] PUMA then inhibits anti-apoptotic Bcl-2 family proteins, allowing the pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane.[1][19] This leads to the release of cytochrome c, the formation of the apoptosome, and the activation of the caspase cascade, ultimately resulting in cell death.[20][21]

Conclusion and Future Directions

The exploration of 2-substituted piperazine derivatives represents a promising frontier in drug discovery. The introduction of a chiral center at the C2 position provides a powerful tool for enhancing potency, selectivity, and overall drug-like properties. The successful development of drugs like vortioxetine, avapritinib, and letermovir validates the therapeutic potential of this underexplored chemical space.